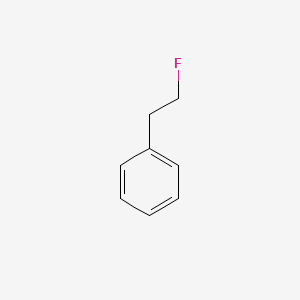

(2-Fluoroethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

458-87-7 |

|---|---|

Molecular Formula |

C8H9F |

Molecular Weight |

124.15 g/mol |

IUPAC Name |

2-fluoroethylbenzene |

InChI |

InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

VEEYKGRLIXCNCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCF |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoroethyl Benzene and Its Precursors/derivatives

Synthesis of Key Fluoroethylated Intermediates

The synthesis of this compound often relies on the availability of key fluoroethylated intermediates, which serve as building blocks for introducing the fluoroethyl moiety. This section details the synthetic methodologies for two such critical intermediates: 2-fluoroethanol (B46154) and its activated form, 2-fluoroethyl 4-methylbenzenesulfonate (B104242).

Preparation of 2-Fluoroethanol

2-Fluoroethanol (CH₂FCH₂OH) is a foundational fluorinated alcohol. Its synthesis can be accomplished through several routes, with the Finkelstein reaction being a classical approach.

The Finkelstein reaction, a type of nucleophilic substitution, is a well-established method for synthesizing 2-fluoroethanol. This approach typically involves the exchange of a halide, such as chlorine or bromine, with fluoride (B91410). The reaction is driven to completion by taking advantage of the differential solubility of the halide salts involved.

A common procedure involves the reaction of 2-chloroethanol (B45725) with an alkali metal fluoride, such as potassium fluoride (KF). In one described synthesis, ethylene (B1197577) chlorohydrin is added to a heated mixture of dry potassium fluoride in a high-boiling point solvent system, such as ethylene glycol and diethylene glycol, maintained at 170-180°C. prepchem.com The lower boiling point of the 2-fluoroethanol product compared to the starting material allows for its continuous removal from the reaction mixture by distillation, which helps to drive the equilibrium toward the product. nsf.gov The crude product is subsequently purified by redistillation to yield pure 2-fluoroethanol. prepchem.com

Table 1: Finkelstein Reaction for 2-Fluoroethanol Synthesis

| Starting Material | Reagent | Solvent | Temperature | Key Feature |

|---|

Besides the Finkelstein reaction, other methods have been developed for the synthesis of 2-fluoroethanol. These routes often employ different starting materials or fluorinating agents.

One significant alternative is the ring-opening of ethylene oxide. This method involves treating ethylene oxide with a source of fluoride, such as hydrogen fluoride (HF) or its amine-HF complexes (e.g., Olah's reagent). The high reactivity of the strained epoxide ring allows for nucleophilic attack by the fluoride ion, leading to the formation of 2-fluoroethanol. This reaction must be carefully controlled due to the hazardous nature of hydrogen fluoride.

Another approach utilizes specialized fluorinating reagents to convert a diol, like ethylene glycol, into the corresponding fluoroalcohol. Diethylaminosulfur trifluoride (DAST, Et₂NSF₃) is a reagent capable of converting hydroxyl groups into fluorine atoms. The reaction of ethylene glycol with DAST provides a direct route to 2-fluoroethanol, although care must be taken due to the reagent's reactivity and potential for side reactions.

More recently, an electrochemical pathway has been explored, which involves the oxidation of ethanol (B145695) to 2-chloroethanol, followed by an alkaline cyclization within a single electrochemical cell to produce ethylene oxide, which can then be converted to 2-fluoroethanol. nsf.gov

Synthesis of 2-Fluoroethyl 4-Methylbenzenesulfonate (FEtOTs)

To enhance the utility of 2-fluoroethanol in nucleophilic substitution reactions, its hydroxyl group is often converted into a better leaving group. A common and effective strategy is to transform it into a tosylate ester, specifically 2-fluoroethyl 4-methylbenzenesulfonate (also known as 2-fluoroethyl tosylate or FEtOTs).

The synthesis of FEtOTs is typically achieved through the esterification of 2-fluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. google.com The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and driving the esterification to completion.

A representative laboratory procedure involves dissolving 2-fluoroethanol, p-toluenesulfonyl chloride, and a suitable base, such as N-methylmorpholine, in an inert solvent like dichloromethane. The reaction is stirred at room temperature for several hours. Following the reaction, an aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials. The final product is then isolated by extraction and purified, often using column chromatography.

Table 2: Typical Reagents for the Synthesis of FEtOTs

| Reactant 1 | Reactant 2 | Base | Solvent |

|---|---|---|---|

| 2-Fluoroethanol | p-Toluenesulfonyl Chloride (TsCl) | N-Methylmorpholine | Dichloromethane (CH₂Cl₂) |

| 2-Fluoroethanol | p-Toluenesulfonyl Chloride (TsCl) | Triethylamine | Dichloromethane (CH₂Cl₂) |

The efficiency and yield of the FEtOTs synthesis can be significantly influenced by the choice of reagents and reaction conditions. Optimization studies, particularly in the field of radiochemistry for the synthesis of ¹⁸F-labeled FEtOTs, have provided valuable insights that are applicable to the non-radioactive synthesis as well.

Reaction Temperature and Time: The reaction temperature and duration are critical parameters. While some procedures are conducted at room temperature over several hours, studies on related syntheses have shown that a temperature range of 70°C to 130°C with reaction times from 3 to 15 minutes can be effective, depending on the specific reactants and setup. Careful control of these parameters is necessary to maximize the yield of the desired tosylate while minimizing the formation of potential side-products, such as vinyl fluoride and the starting 2-fluoroethanol.

Reagent Selection (Base): The choice of base is a key aspect of optimization. Common bases include tertiary amines like pyridine (B92270), triethylamine, and N-methylmorpholine. The base's primary role is to act as an HCl scavenger. The selection can influence reaction rates and the ease of purification. For instance, pyridine has been a traditional choice, but other amines are also effective and may be preferred depending on the specific substrate and desired workup procedure. The molar ratio of the base to the tosyl chloride precursor is also an important factor to consider for maximizing product yield.

Radiosynthetic Approaches for Fluorine-18 (B77423) Labeled Analogs

The synthesis of this compound analogs labeled with the positron-emitting radionuclide Fluorine-18 (¹⁸F) is of significant interest for the development of radiotracers for Positron Emission Tomography (PET). PET imaging allows for the non-invasive, in vivo quantification of biological processes, and ¹⁸F is a favored radionuclide due to its optimal physical and nuclear characteristics, including a 109.7-minute half-life and low positron energy (0.635 MeV). nih.govacs.org Radiosynthetic strategies typically employ no-carrier-added nucleophilic [¹⁸F]fluoride, which offers high specific activity, a crucial factor when imaging targets with low density, such as receptors. acs.orgnih.gov

Nucleophilic ¹⁸F-Substitution Reactions for [¹⁸F]FEtOTs Synthesis

A common and versatile method for introducing the 2-[¹⁸F]fluoroethyl group onto molecules is through the use of a prosthetic group, or building block, such as 2-[¹⁸F]fluoroethyltosylate ([¹⁸F]FEtOTs). nih.gov This synthon is widely used due to its high reactivity with nucleophilic substrates, good stability, and relatively low volatility compared to other fluoroalkylating agents. nih.gov The synthesis of [¹⁸F]FEtOTs is typically achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction where [¹⁸F]fluoride displaces a tosylate leaving group. uit.nonih.gov

The most common precursor for the synthesis of [¹⁸F]FEtOTs is 1,2-ethylene ditosylate (OTs(CH₂)₂OTs). nih.gov The radiosynthesis involves reacting the precursor with [¹⁸F]fluoride, which is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction from enriched [¹⁸O]water. nih.govopenmedscience.com The aqueous [¹⁸F]fluoride is first isolated and activated. This is commonly done by trapping the [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase transfer catalyst, such as a potassium carbonate (K₂CO₃) and a cryptand like Kryptofix 2.2.2 (K₂₂₂), or a tetralkylammonium salt. nih.govresearchgate.netnih.gov The subsequent removal of water via azeotropic distillation is critical, as water molecules strongly solvate the fluoride ion, reducing its nucleophilicity. uit.nocore.ac.uk

The nucleophilic substitution reaction is then carried out by heating the dried [¹⁸F]fluoride-catalyst complex with the 1,2-ethylene ditosylate precursor in an appropriate solvent. uit.no Reaction parameters such as temperature and time are critical variables that significantly affect the radiochemical yield (RCY) of [¹⁸F]FEtOTs. A wide range of conditions has been reported in the literature, with temperatures typically varying from 70°C to 130°C and reaction times from 3 to 15 minutes. nih.gov

The choice of base and solvent system plays a pivotal role in the efficiency of the [¹⁸F]FEtOTs synthesis. The base, often K₂CO₃, is part of the complex that renders the [¹⁸F]fluoride "naked" and highly nucleophilic. core.ac.uk Research has shown that the molar ratio of the base to the precursor is a key factor that must be optimized to maximize the yield of [¹⁸F]FEtOTs while minimizing the formation of byproducts. nih.gov

Dipolar aprotic solvents are preferred for nucleophilic substitution reactions as they effectively solvate the cation (e.g., K⁺-K₂₂₂) while leaving the fluoride anion relatively free to act as a nucleophile. uchicago.edu Acetonitrile (MeCN) is a commonly used solvent due to its effectiveness and ease of removal by evaporation. uit.no Other polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are also utilized. uchicago.edu In some cases, protic solvents like t-butanol have been employed in combination with acetonitrile, reportedly leading to high radiochemical yields for certain radiotracers. nih.gov The selection of the optimal solvent system depends on the specific substrate and reaction conditions. uit.no

The following table summarizes a selection of reported reaction conditions for the synthesis of [¹⁸F]FEtOTs, illustrating the variability in parameters used to optimize the radiochemical yield.

| Temperature (°C) | Time (min) | Base (K₂CO₃) (mg) | Precursor (OTs(CH₂)₂OTs) (mg) | Base/Precursor Molar Ratio | Radiochemical Yield (%) |

| 130 | 15 | 2.0 | 5.0 | 0.7 | 65 |

| 100 | 10 | 2.0 | 10.0 | 0.4 | 85 |

| 85 | 10 | 5.0 | 5.0 | 1.8 | 80 |

| 120 | 5 | 1.0 | 10.0 | 0.2 | 70 |

| 70 | 10 | 5.0 | 10.0 | 0.9 | 60 |

| Data sourced from a study on the synthesis of 2-[¹⁸F]fluoroethyl tosylate. nih.gov |

Characterization and Minimization of Radioactive Volatile Byproducts in Radiosynthesis

During the radiosynthesis of [¹⁸F]FEtOTs, the formation of radioactive volatile byproducts can occur, which can lead to environmental contamination and a reduction in the yield of the desired product. nih.gov Studies have identified [¹⁸F]vinyl fluoride ([¹⁸F]VF) and 2-[¹⁸F]fluoroethanol ([¹⁸F]FEOH) as the primary volatile impurities. nih.gov These byproducts are thought to arise from elimination and hydrolysis reactions, respectively.

The formation of these volatile compounds is highly dependent on the reaction conditions. It has been demonstrated that temperature and reaction time are independent variables that directly affect the generation of [¹⁸F]VF and [¹⁸F]FEOH. nih.gov Higher temperatures and longer reaction times tend to increase the formation of these impurities. Furthermore, the molar ratio of base to precursor also influences the production of these byproducts. Careful optimization of these three parameters—temperature, time, and base/precursor ratio—is essential to minimize the formation of volatile side-products and maximize the radiochemical yield of [¹⁸F]FEtOTs. nih.gov

Radiofluorination via Spirocyclic Iodonium (B1229267) Ylides

An alternative and powerful strategy for the synthesis of ¹⁸F-labeled arenes, including derivatives of this compound, involves the use of hypervalent iodine(III) precursors, specifically spirocyclic iodonium ylides (SCIDYs). rsc.orgnih.gov This methodology is particularly advantageous for the radiofluorination of electron-rich and sterically hindered aromatic rings, which are often challenging substrates for traditional nucleophilic aromatic substitution (SₙAr) reactions. nih.govfrontiersin.org

Iodonium ylides offer several benefits over diaryliodonium salts, including the absence of a counterion and an auxiliary arene, which simplifies preparation and purification. nih.gov The reaction proceeds via a fluoride–iodonium(III) adduct intermediate, which then undergoes reductive elimination to regioselectively form the desired [¹⁸F]fluoroarene. rsc.org The use of sterically hindered spirocyclic auxiliaries, such as those based on adamantane, enhances the stability of the precursor under the necessary heating conditions, leading to highly efficient ¹⁸F-incorporation. nih.gov This technique has been successfully applied to the synthesis of various radiopharmaceuticals and can be implemented on automated continuous-flow microfluidic platforms, which can improve radiochemical conversion, reduce reaction times, and decrease reagent usage. nih.gov

Synthesis of Complex this compound Derivatives

The this compound moiety is a key structural component in several complex molecules developed as PET radiotracers for imaging various biological targets in oncology, neurology, and cardiology. nih.gov The synthesis of these complex derivatives often involves a multi-step process where the 2-[¹⁸F]fluoroethyl group is introduced in a late-stage reaction.

A prominent example is the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid-based tracer widely used for brain tumor imaging. nih.govnih.gov The synthesis of [¹⁸F]FET and its analogs typically involves the alkylation of a suitable tyrosine precursor with a fluoroethylating agent like [¹⁸F]FEtOTs, followed by the removal of protecting groups. nih.gov For instance, prodrugs of [¹⁸F]FET, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosyl-L-alanine ([¹⁸F]FET-Ala), have been synthesized from corresponding tosylate precursors via nucleophilic fluorination and subsequent deprotection steps. nih.gov

Another example is [¹⁸F]AV-45 (Florbetapir), a PET tracer for imaging β-amyloid plaques in the brain. Its synthesis involves the nucleophilic radiofluorination of an O-tosylated precursor in anhydrous DMSO, followed by acid hydrolysis to remove a Boc protecting group. frontiersin.org These examples highlight the utility of the 2-[¹⁸F]fluoroethyl group in constructing complex, biologically active molecules for PET imaging, with the synthetic strategy often relying on the robust and versatile chemistry of precursors like [¹⁸F]FEtOTs.

Functionalization of the Aromatic Ring System

The introduction of new functional groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The (2-fluoroethyl) group, through a combination of inductive and steric effects, directs the position of incoming electrophiles.

The ethyl group itself is known to be an ortho-, para-director and an activating group in electrophilic aromatic substitution. This is due to the electron-donating nature of the alkyl group via induction, which enriches the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack.

However, the presence of a fluorine atom on the ethyl group introduces a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring towards electrophilic attack compared to ethylbenzene. Despite this deactivation, the lone pairs on the fluorine atom are not in a position to participate in resonance with the benzene ring. Therefore, the directing effect is primarily governed by the alkyl backbone. Consequently, the (2-fluoroethyl) group is expected to be an ortho-, para-director , albeit a deactivating one. Steric hindrance from the (2-fluoroethyl) group might favor the formation of the para-substituted product over the ortho-substituted one.

Common electrophilic aromatic substitution reactions that can be applied to functionalize the aromatic ring of this compound include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The electrophile in this reaction is the nitronium ion (NO₂⁺). Based on the directing effect of the (2-fluoroethyl) group, the expected major products would be 1-(2-fluoroethyl)-4-nitrobenzene (B8792667) and 1-(2-fluoroethyl)-2-nitrobenzene.

Halogenation: The introduction of a halogen atom (e.g., Br, Cl) can be accomplished by treating this compound with the respective halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. researchgate.net The electrophile is a polarized halogen species. The anticipated products would be primarily the para- and ortho-isomers, for instance, 1-bromo-4-(2-fluoroethyl)benzene (B2652600) and 1-bromo-2-(2-fluoroethyl)benzene.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. For example, reacting this compound with acetyl chloride (CH₃COCl) in the presence of AlCl₃ would be expected to yield primarily 4-(2-fluoroethyl)acetophenone and 2-(2-fluoroethyl)acetophenone. gla.ac.uk An important feature of Friedel-Crafts acylation is that the product, a ketone, is generally less reactive than the starting material, which helps to prevent polysubstitution. stackexchange.com

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-fluoroethyl)-4-nitrobenzene, 1-(2-fluoroethyl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-bromo-4-(2-fluoroethyl)benzene, 1-bromo-2-(2-fluoroethyl)benzene |

| Acylation | CH₃COCl, AlCl₃ | 4-(2-fluoroethyl)acetophenone, 2-(2-fluoroethyl)acetophenone |

Introduction of Additional Fluoroethyl Moieties

The synthesis of benzene derivatives bearing more than one (2-fluoroethyl) group can be approached through Friedel-Crafts alkylation. However, this method is often complicated by several factors.

Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. chemsynthesis.com To synthesize bisthis compound, one might consider the reaction of benzene with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303).

One of the primary challenges in Friedel-Crafts alkylation is polyalkylation . uci.edu The introduction of the first alkyl group (in this case, the 2-fluoroethyl group) can activate the ring, making it more susceptible to further alkylation than the starting benzene. This can lead to a mixture of mono-, di-, and poly-substituted products.

Another significant issue is the potential for carbocation rearrangement . uci.edu While the primary carbocation that would be formed from 1-bromo-2-fluoroethane is not prone to the typical hydride or alkyl shifts seen with longer chains, the reaction conditions could potentially lead to other side reactions.

Given these challenges, controlling the reaction to selectively produce a specific isomer of bisthis compound would be difficult. The initial (2-fluoroethyl) group would direct the second substitution to the ortho and para positions, leading to a mixture of 1,2- and 1,4-bisthis compound. The meta isomer would be expected to be a minor product.

Due to the deactivating nature of the (2-fluoroethyl) group, forcing a second substitution might require harsher reaction conditions compared to the mono-alkylation of benzene.

Interactive Data Table: Potential Products of Friedel-Crafts Alkylation of Benzene with 1-Bromo-2-fluoroethane

| Product | Isomer |

| This compound | Mono-substituted |

| 1,2-Bisthis compound | Di-substituted (ortho) |

| 1,4-Bisthis compound | Di-substituted (para) |

| 1,3-Bisthis compound | Di-substituted (meta) - Minor |

Reaction Mechanisms and Reactivity Studies of 2 Fluoroethyl Benzene and Analogs

Nucleophilic Substitution Reactions Involving the Fluoroethyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that significantly influences the reactivity of the fluoroethyl group in nucleophilic substitution reactions. The high electronegativity of fluorine and the strength of the C-F bond make the fluoride (B91410) ion a poor leaving group.

Kinetic and Mechanistic Aspects of the Fluoroethyl Group as a Leaving Group

The propensity of the fluoroethyl group to act as a leaving group in nucleophilic substitution reactions is notably poor compared to its heavier halogen counterparts (Cl, Br, I). This reluctance is primarily attributed to the high bond dissociation energy of the C-F bond. Consequently, reactions proceeding via an SN2 mechanism are generally slow. For a concerted displacement to occur, significant energy is required to break the strong C-F bond in the transition state.

While specific kinetic data for the nucleophilic substitution of (2-Fluoroethyl)benzene (B11823027) is scarce in readily available literature, general principles of physical organic chemistry suggest that the activation energy for such reactions would be considerably high. Studies on analogous alkyl fluorides have shown that their reactions with nucleophiles are often orders of magnitude slower than the corresponding chlorides, bromides, and iodides.

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The reaction of this compound with common nucleophiles such as amines, thiols, and alkoxides is challenging under standard SN2 conditions.

Amines: The reaction of this compound with primary or secondary amines to form the corresponding N-(2-phenylethyl)amines is generally inefficient. The low reactivity of the C-F bond necessitates harsh reaction conditions, which can lead to competing elimination reactions and other side products.

Thiols: Thiolates are generally considered potent nucleophiles. However, even with strong nucleophiles like thiolate anions, the displacement of the fluoride ion from this compound is not a facile process.

Alkoxides: Alkoxides, being strong bases, predominantly induce elimination reactions rather than substitution when reacting with this compound, especially at elevated temperatures. The formation of styrene (B11656) is the major pathway observed.

Due to the limited success of direct nucleophilic substitution on the fluoroethyl moiety, alternative synthetic strategies are often employed to access the corresponding substituted phenylethyl derivatives.

Elimination Reaction Pathways

In contrast to its inertness in substitution reactions, this compound readily undergoes elimination reactions in the presence of a base to form styrene. The mechanism of this elimination has been a subject of considerable interest, with the E1cb and E2 pathways being the primary contenders.

Comparative Analysis of E1cb and E2 Mechanisms

The elimination of HF from this compound can, in principle, proceed through either a concerted E2 mechanism or a stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism.

E2 Mechanism: This mechanism involves a single transition state where the base abstracts a proton from the β-carbon (the carbon bearing the phenyl group) simultaneously with the departure of the fluoride leaving group from the α-carbon. The rate of an E2 reaction is sensitive to the strength of the C-H bond being broken and the nature of the leaving group. Given that fluoride is a poor leaving group, the E2 pathway is considered less favorable for this compound. stackexchange.com

E1cb Mechanism: This stepwise mechanism involves the initial reversible deprotonation of the β-carbon by a base to form a carbanion intermediate. This carbanion is notably stabilized by the adjacent phenyl group through resonance. In the subsequent, typically rate-determining step, the carbanion expels the fluoride ion to form the alkene. The E1cb mechanism is favored under conditions that promote carbanion formation: an acidic β-hydrogen and a poor leaving group. stackexchange.com

For this compound, the conditions strongly favor the E1cb mechanism . The key factors are:

Poor Leaving Group: The fluoride ion is a notoriously poor leaving group due to the strength of the C-F bond. stackexchange.com

Acidic β-Proton: The protons on the carbon adjacent to the phenyl group (benzylic position) are relatively acidic due to the ability of the phenyl ring to stabilize the resulting carbanion through resonance. stackexchange.com

Table 1: Comparison of E2 and E1cb Mechanisms for this compound

| Feature | E2 Mechanism | E1cb Mechanism | Favored for this compound? |

| Kinetics | Bimolecular | Can be unimolecular or bimolecular | |

| Intermediate | None (concerted) | Carbanion | |

| Leaving Group | Good leaving group favored | Poor leaving group tolerated | Yes (Fluoride is a poor leaving group) |

| β-Hydrogen | Acidity is a factor | High acidity strongly favors | Yes (Benzylic protons are acidic) |

| Rate-determining step | C-H and C-F bond breaking | Expulsion of leaving group from carbanion |

Factors Influencing Regioselectivity and Stereoselectivity

For this compound itself, regioselectivity is not a concern as there is only one possible elimination product: styrene. However, in substituted analogs, the regiochemical outcome would be governed by the relative acidities of the available β-protons. The base will preferentially abstract the most acidic proton, leading to the formation of the corresponding alkene.

Regarding stereoselectivity, E1cb reactions are generally not stereospecific because the intermediate carbanion can undergo rotation before the leaving group departs. However, the reaction is often stereoselective, favoring the formation of the more thermodynamically stable alkene isomer (typically the E-isomer).

Reactions of the Aromatic Ring in this compound Derivatives

The (2-fluoroethyl) group can influence the reactivity of the attached benzene (B151609) ring in electrophilic aromatic substitution (EAS) reactions. The substituent can exert both inductive and resonance effects.

The ethyl group itself is weakly activating and ortho-, para-directing due to hyperconjugation and inductive effects. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions slower than for benzene itself.

In cases where the aromatic ring of a this compound derivative is further substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur. For an SNAr reaction to proceed, the ring must be activated by the presence of potent electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide) on the ring. The (2-fluoroethyl) group itself does not typically participate directly as a leaving group in SNAr reactions. wikipedia.orgchemistrysteps.com

Electrophilic Aromatic Substitution and Directing Effects of Substituents

The (2-fluoroethyl) group, -CH₂CH₂F, attached to a benzene ring influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions through a combination of inductive and steric effects. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I effect) which is transmitted through the ethyl chain to the benzene ring. This inductive withdrawal deactivates the ring towards electrophilic attack, making it less reactive than benzene itself.

Despite the deactivating inductive effect, the alkyl backbone of the (2-fluoroethyl) group is generally considered to be an ortho-, para-director. This directing effect is primarily attributed to the ability of the alkyl group to stabilize the arenium ion intermediate formed during the substitution process. For attack at the ortho and para positions, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the alkyl substituent. This allows for stabilization of the positive charge through hyperconjugation and the weak electron-donating inductive effect of the alkyl chain. In contrast, meta attack does not allow for this direct stabilization of the positive charge by the alkyl group.

The following table summarizes the expected and observed regioselectivity for electrophilic aromatic substitution on a related compound, fluorobenzene, which can provide insights into the potential behavior of this compound.

| Reaction | Electrophile | Catalyst | Ortho Product (%) | Meta Product (%) | Para Product (%) | Source |

| Bromination of Fluorobenzene | Br₂ | HY zeolite | 2 | 0 | 98 | google.com |

It is important to note that the electronic and steric properties of the (2-fluoroethyl) group will differ from a single fluorine atom, and thus the actual isomer distribution for electrophilic substitution on this compound may vary.

Radical Aromatic Substitution and Fluorine 1,2-Shift Phenomena

Radical aromatic substitution reactions involve the attack of a free radical on an aromatic ring. In the context of this compound, radical reactions can be initiated at the benzylic position of the ethyl side chain or directly on the aromatic ring, depending on the reaction conditions. The benzylic C-H bonds in alkylbenzenes are weaker than typical sp³ C-H bonds, making them susceptible to hydrogen abstraction by radicals. This is due to the resonance stabilization of the resulting benzylic radical. lumenlearning.com

While specific studies on the radical aromatic substitution of this compound are limited, research on the homolytic aromatic substitution of related fluoroalkylbenzenes indicates that perfluoroalkyl radicals exhibit a clear electrophilic character. nih.gov This suggests that they will preferentially attack electron-rich positions on the aromatic ring. The (2-fluoroethyl) group, being inductively electron-withdrawing, would be expected to direct incoming radicals to the ortho and para positions, similar to its directing effect in electrophilic substitution.

A noteworthy phenomenon in the chemistry of organofluorine radicals is the potential for a 1,2-fluorine shift. This rearrangement involves the migration of a fluorine atom to an adjacent radical center. Theoretical studies have shown that 1,2-fluorine atom migrations in perfluoroalkyl radicals are thermodynamically favored when the fluorine atom moves from a less branched to a more branched carbon center. The activation barriers for these rearrangements can be overcome at elevated temperatures or in photochemically activated species.

While direct experimental evidence for a fluorine 1,2-shift in the 2-phenylethyl radical system is not extensively documented, the phenomenon has been observed in other fluorinated radical systems. For instance, EPR studies have provided evidence for fluorine 1,2-migration in polyfluorinated cyclohexadienyl radicals. This suggests that under appropriate conditions, a radical generated at the benzylic position of this compound could potentially undergo a rearrangement to a more stable radical intermediate via a fluorine shift.

The following table presents a summary of findings related to radical reactions and fluorine shifts in relevant systems.

| System | Reaction/Phenomenon | Key Findings | Source |

| Alkylbenzenes | Radical Halogenation | Selective substitution at the benzylic position due to the stability of the benzylic radical. | ucalgary.ca |

| Fluoroalkylbenzenes | Homolytic Aromatic Substitution | Perfluoroalkyl radicals show electrophilic character. | nih.gov |

| Perfluoroalkyl Radicals | 1,2-Fluorine Shift | Thermodynamically favored migration from a less branched to a more branched carbon center. |

Further research is needed to specifically investigate the radical aromatic substitution pathways of this compound and to determine the propensity for fluorine 1,2-shifts in the corresponding radical intermediates.

Hydrolytic Stability and Pathways of Fluoroethylated Sulfonates

Fluoroethylated sulfonates, such as 2-fluoroethyl p-toluenesulfonate, are important intermediates in organic synthesis. Their hydrolytic stability is a key factor in their application and persistence. The hydrolysis of sulfonate esters can proceed through different mechanisms, primarily SN1 and SN2 pathways, and can be influenced by the structure of the alkyl group, the nature of the sulfonate leaving group, and the reaction conditions (e.g., solvent, pH, temperature).

The presence of a fluorine atom at the β-position to the sulfonate group in 2-fluoroethyl sulfonates can significantly influence their reactivity. The strong electron-withdrawing nature of fluorine can destabilize a developing positive charge on the α-carbon, thus disfavoring a pure SN1 mechanism that would proceed through a carbocation intermediate.

However, the fluorine atom can also participate in the reaction through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In this mechanism, the lone pair of electrons on the fluorine atom can attack the α-carbon, displacing the sulfonate leaving group and forming a cyclic fluoronium ion intermediate. This intermediate is then attacked by a nucleophile (e.g., water) to give the hydrolysis product. NGP often leads to an enhanced reaction rate and can result in retention of stereochemistry.

The solvolysis of 2-fluoroethyl tosylate has been a subject of study to elucidate these mechanistic nuances. While a definitive consensus is not always reached, the possibility of competing concerted pathways, including those with anchimeric assistance, is often considered to explain the experimental observations.

The hydrolytic stability of fluoroethylated sulfonates can be summarized in the following table, drawing on data from related fluoroalkyl sulfonate systems.

| Compound/System | Condition | Observation | Potential Pathway | Source |

| 2-[18F]Fluoroethyl tosylate | Basic (K₂CO₃/K₂₂₂) | Formation of volatile side-products. | Elimination and decomposition favored in more basic medium. | utexas.edu |

| Trifluoroethyl (TFE) sulfonates | Basic (NaOH) | Cleaved at room temperature under non-aqueous conditions. | Nucleophilic substitution | ucalgary.ca |

| General Sulfonate Esters | Hot strong acids | Cleavage observed for many sulfonate esters. | Acid-catalyzed hydrolysis | ucalgary.ca |

| 2-Haloethyl arenesulfonates | Solvolysis | Potential for neighboring group participation by the halogen. | Anchimeric assistance via halonium ion intermediate. | wikipedia.org |

Conformational Analysis and Advanced Spectroscopic Characterization

Experimental Spectroscopic Techniques for Structural Elucidation and Conformer Identification

High-resolution spectroscopic methods are pivotal in distinguishing between the different spatial arrangements, or conformers, of (2-Fluoroethyl)benzene (B11823027). These conformers arise from rotation around the Cα-Cβ bond of the ethyl side chain.

High-resolution ultraviolet-visible (UV-Vis) spectroscopy provides detailed information about the electronic structure of molecules and is particularly useful for identifying different conformers, which exhibit distinct electronic transition energies.

The S(1) ← S(0) electronic transitions of gaseous this compound have been extensively studied using a combination of two-color resonant two-photon ionization (R2PI) and UV-UV hole-burning spectroscopy. researchgate.netnih.gov R2PI is a highly sensitive and mass-selective technique where a tunable laser excites a molecule to an intermediate electronic state, and a second laser pulse ionizes it. hhu.de By scanning the wavelength of the first laser, a spectrum corresponding to the electronic transitions of the molecule is obtained. hhu.de

UV-UV hole-burning spectroscopy is a powerful method used to differentiate between the spectra of individual conformers, especially when their absorption bands overlap. dtic.milnih.gov In this technique, a "burn" laser is fixed at a specific wavelength corresponding to a particular conformer's absorption, depleting its ground state population. A second "probe" laser is then scanned across the spectral region of interest. The resulting spectrum will show a "hole" or dip in intensity at the transitions corresponding to the conformer that was selectively excited by the burn laser. aip.org This method has been successfully applied to identify the distinct spectral features of the anti and gauche conformers of this compound. researchgate.netnih.gov

The analysis of the S(1) ← S(0) electronic transitions reveals the presence of both anti and gauche conformers of this compound in the gas phase. researchgate.netnih.gov The anti conformer has an extended side chain, while the gauche conformer's side chain is folded back towards the phenyl ring. researchgate.net

The origin band for the S(1) ← S(0) transition of the gauche conformer of this compound is observed at 37,673 cm⁻¹, which is redshifted by 50 cm⁻¹ relative to the corresponding origin band of the anti conformer. researchgate.netnih.gov This red shift indicates a smaller energy gap between the ground and first excited electronic states for the gauche conformer. The relative intensities of these origin bands in the R2PI spectrum can be used to estimate the relative populations of the conformers in the supersonic jet expansion. researchgate.netnih.gov

Theoretical calculations and experimental results suggest that repulsive interactions between the fluorine atom and the π-electron cloud of the phenyl ring destabilize the gauche conformer. researchgate.netnih.gov However, the preference for the anti conformer is described as relatively modest. researchgate.netnih.gov The analysis of the rotational band contours of the origin bands provides further confirmation of the conformational assignments. The gauche conformer of this compound exhibits a largely b-type hybrid character in its transition moment. researchgate.netnih.gov

Table 1: Spectroscopic Data for the Conformers of this compound

| Conformer | S(1) ← S(0) Origin Band (cm⁻¹) |

| gauche | 37,673 |

| anti | 37,723 |

Data sourced from studies utilizing two-color resonant two-photon ionization and UV-UV hole burning spectroscopy. researchgate.netnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to electronic spectroscopy by probing the vibrational energy levels of the molecule. iitd.ac.inksu.edu.sa These techniques are crucial for assigning specific vibrational modes and correlating them with the different conformers.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure based on the vibrational modes of a molecule. iitd.ac.inksu.edu.sa In IR spectroscopy, the absorption of infrared radiation corresponds to a change in the molecule's dipole moment during a vibration. uni-siegen.de Raman spectroscopy, on the other hand, is based on the inelastic scattering of light, where the frequency of the scattered light is shifted by the vibrational frequency of the molecule. s-a-s.org A change in the polarizability of the molecule during a vibration is required for a Raman-active mode. s-a-s.org

For this compound, the vibrational spectra exhibit characteristic bands corresponding to the benzene (B151609) ring and the fluoroethyl side chain. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.comacenet.edu The C=C stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ range. orgchemboulder.comacenet.edu The breathing mode of the benzene ring, a symmetric stretching of the entire ring, gives rise to a characteristic Raman peak. researchgate.net

The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2950-2850 cm⁻¹ region. naturalspublishing.com The C-F stretching vibration is also a key feature, although its position can be influenced by the molecular conformation.

Table 2: Characteristic Vibrational Modes of Benzene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| Aromatic C=C Stretch | 1600-1400 |

| Benzene Ring Breathing | ~1000 |

| C-H Out-of-Plane Bend | 900-675 |

This table provides a general overview of characteristic vibrational frequencies for benzene derivatives. orgchemboulder.comacenet.eduresearchgate.netnaturalspublishing.com

Solution-phase studies using infrared and Raman spectroscopy have indicated a preference for the anti conformer of this compound. aip.org This preference is attributed to destabilizing interactions in the gauche form. aip.org The vibrational frequencies associated with the fluoroethyl side chain, particularly the C-F stretching and various bending modes, are sensitive to the dihedral angle of the C-C-C-F backbone and can therefore be used to distinguish between the anti and gauche conformers.

By comparing the experimental vibrational spectra with theoretical calculations for each conformer, specific bands can be assigned to either the anti or gauche form. This correlation allows for a more complete understanding of the conformational preferences and the underlying intramolecular forces at play.

Microwave Spectroscopy for Rotational Constant Determination and Conformer Assignment

The conformational landscape of this compound in the gas phase is governed by rotation around the Cα-Cβ bond, giving rise to two primary conformers: anti and gauche. In the anti conformer, the fluorine atom and the phenyl ring are positioned opposite to each other, representing a more extended structure. In the gauche conformer, the ethyl side chain is twisted, bringing the fluorine atom closer to the phenyl ring.

High-resolution spectroscopic techniques, such as two-color resonant two-photon ionization (R2PI) and UV-UV hole-burning spectroscopy, have been instrumental in identifying and characterizing these conformers. researchgate.netnih.govaip.org Through the analysis of the resulting rotational band contours, which are sensitive to the molecule's moments of inertia, distinct electronic origins for both the anti and gauche forms of this compound have been assigned. researchgate.netnih.gov

Studies have identified the S₁ ← S₀ origin band for the gauche conformer at 37,673 cm⁻¹, which is redshifted by 50 cm⁻¹ compared to the origin band of the anti conformer. nih.gov The character of these bands provides further structural information; the gauche conformer's origin is largely b-type, whereas the anti origin exhibits a different hybrid character. researchgate.netnih.gov While detailed rotational constants from pure microwave spectroscopy for this compound are not extensively documented in the literature, the analysis of rotational band contours in electronic spectra serves a similar purpose, confirming the presence and distinct geometries of the two conformers. researchgate.net The principles of microwave spectroscopy, which involve deriving precise rotational and centrifugal distortion constants from a large number of transitions, have been extensively applied to similar fluoroethyl compounds, underscoring the power of this technique for unambiguous conformer assignment. uio.noacs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the chemical environment, connectivity, and structure of this compound in the solution phase.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are consistent with its molecular structure. In the ¹H NMR spectrum, the protons on the ethyl chain exhibit characteristic splitting patterns due to spin-spin coupling. The two protons on the carbon adjacent to the fluorine atom (–CH₂F) and the two protons on the carbon adjacent to the phenyl ring (Ph–CH₂–) both appear as triplets, a result of coupling to each other. The aromatic protons typically appear as a multiplet in the downfield region.

Similarly, the ¹³C NMR spectrum shows distinct signals for the aromatic carbons and the two aliphatic carbons of the ethyl chain. The carbon bonded to fluorine (–CH₂F) is significantly affected by the fluorine's electronegativity and shows a large one-bond carbon-fluorine coupling (¹JCF). Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively map the proton-proton and proton-carbon correlations, respectively, confirming the constitutional structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| Ph–C H₂– | ¹³C | ~39 | Triplet | ¹JCH, ²JCF |

| –C H₂F | ¹³C | ~83 | Triplet | ¹JCF, ¹JCH |

| Aromatic C | ¹³C | 126 - 138 | - | - |

| Ph–H | ¹H | 7.20 - 7.35 | Multiplet | H-H |

| Ph–CH ₂– | ¹H | ~3.05 | Triplet of Triplets | ²JHH, ³JHF |

| –CH ₂F | ¹H | ~4.55 | Triplet of Triplets | ²JHH, ²JHF |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance signal. This signal would be split into a triplet due to coupling with the two adjacent protons on the ethyl chain (a ³JHF coupling). The chemical shift for primary fluoroalkanes (R-CH₂F) typically falls in a range of approximately -200 to -220 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). wikipedia.org The magnitude of the hydrogen-fluorine coupling constants (J-coupling) provides additional structural detail, with geminal (²JHF) and vicinal (³JHF) couplings being particularly informative. wikipedia.orgazom.com

The prediction of ¹⁹F NMR chemical shifts through computational methods has become a powerful tool for structural assignment. escholarship.org These predictions rely on the calculation of the nuclear magnetic shielding tensor (σ), an intrinsic property of a nucleus within a specific molecular environment. figshare.comacs.org

The most common and effective methods for these calculations are based on Density Functional Theory (DFT) and employ the Gauge-Independent Atomic Orbital (GIAO) approach to address the gauge-origin problem. nsf.govresearchgate.netuit.no The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized at a suitable level of theory (e.g., B3LYP or ωB97XD functional with a basis set like 6-31+G(d,p)). escholarship.orgnsf.gov

Shielding Tensor Calculation: Using the optimized geometry, the isotropic shielding tensor (σ) is calculated for the fluorine nucleus.

Chemical Shift Conversion: The calculated shielding value is converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, typically CFCl₃. researchgate.net

The accuracy of these predictions is influenced by several factors, including the choice of the density functional, the basis set, and the inclusion of solvent effects. nsf.govnih.gov For fluoroaromatic compounds, it has been shown that the ¹⁹F shielding tensor is highly sensitive to the C-F bond length and that electron correlation effects, such as those included in Møller-Plesset (MP2) theory, can improve the accuracy of geometry optimizations and subsequent shielding calculations. figshare.comacs.org These theoretical models allow chemists to understand the electronic factors that govern fluorine chemical shifts and to reliably assign spectra for complex molecules. nih.gov

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. Using a hard ionization technique like Electron Impact (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (124.16 g/mol ).

The molecular ion of this compound is expected to undergo characteristic fragmentation. Due to the stability of the benzyl (B1604629) cation, a primary fragmentation pathway involves the cleavage of the Cα-Cβ bond. This benzylic cleavage would lead to the formation of a highly abundant tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and diagnostic peak for compounds containing a benzyl group. slideshare.net Other potential fragment ions can arise from the loss of small neutral molecules.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Likely Origin |

| 124 | [C₈H₉F]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Loss of •CH₂F (Benzylic cleavage and rearrangement) |

| 77 | [C₆H₅]⁺ | Loss of H from the phenyl fragment |

Computational Studies on Molecular Conformation and Electronic Structure

Computational quantum chemistry provides profound insights into the properties of this compound, complementing experimental findings. Ab initio calculations are essential for understanding the relative stabilities of the anti and gauche conformers and the nature of the potential energy surface governing their interconversion. researchgate.netnih.gov

These studies confirm that both anti and gauche structures are stable minima on the ground-state potential energy surface. researchgate.netaip.org Theoretical results indicate that repulsive interactions between the electronegative fluorine atom and the π-electron cloud of the phenyl ring act to destabilize the gauche conformer relative to the anti conformer. nih.gov However, this energetic preference for the anti form is calculated to be relatively modest. nih.gov

The application of various levels of theory, from Hartree-Fock (HF) to more sophisticated methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), allows for the calculation of key structural parameters (bond lengths, angles, dihedral angles) and relative energies. figshare.comresearchgate.net These computational models are also critical for interpreting spectroscopic data, such as calculating rotational constants to aid in the assignment of microwave spectra and predicting vibrational frequencies. researchgate.net Furthermore, calculations on the electronically excited states are vital for analyzing the results from techniques like R2PI spectroscopy. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Ground and Excited States

Computational chemistry provides essential insights into the structure, stability, and electronic properties of this compound. Both ab initio and Density Functional Theory (DFT) methods have been employed to characterize its ground (S₀) and first electronically excited (S₁) states. aip.orgnih.gov These calculations are crucial for interpreting experimental data, such as that obtained from resonant two-photon ionization (R2PI) spectroscopy. researchgate.net

Ab initio calculations, including Møller-Plesset perturbation theory (MP2), have been utilized to determine the relative energies and geometries of the molecule's conformers. aip.org For instance, calculations at the MP2/aug-cc-pVTZ level have been performed to assess conformational energies. aip.org Similarly, DFT methods, such as B3LYP, are frequently used to compute molecular structures and vibrational frequencies. nih.gov

For the electronically excited state, time-dependent DFT (TD-DFT) is a common approach to predict properties and assist in the assignment of experimental spectra. nih.govnih.gov In studies of this compound, ab initio calculations have been instrumental in supporting the assignment of conformers by analyzing rotational band contours of their S₁←S₀ transitions. nih.govresearchgate.net These theoretical approaches can effectively model the changes in geometry and electronic distribution that occur upon electronic excitation. nih.gov

Conformational Landscape Analysis (Anti vs. Gauche Isomers)

The conformational landscape of this compound is dominated by two main isomers: anti and gauche. These arise from the rotation about the Cα-Cβ bond in the ethyl side chain. In the anti conformer, the fluorine atom and the phenyl ring are positioned opposite to each other, resulting in a more extended structure. In the gauche conformer, the fluorine atom is rotated to be closer to the phenyl ring.

Experimental and theoretical studies have confirmed the existence of both conformers in the gas phase. aip.orgnih.gov Using two-color resonant two-photon ionization (R2PI) and UV-UV hole burning spectroscopy, distinct S₁←S₀ origin bands for the anti and gauche forms have been identified. researchgate.net The gauche origin band for this compound appears at 37,673 cm⁻¹, which is redshifted by 50 cm⁻¹ compared to the anti origin. nih.govresearchgate.net

Computational studies consistently show that the anti conformer is the more stable of the two, although the energy difference is modest. nih.govresearchgate.net This preference for the anti form is attributed to repulsive interactions between the electronegative fluorine atom and the electron-rich π cloud of the phenyl ring, which destabilize the gauche structure. aip.orgnih.govresearchgate.net

| Conformer | Relative Energy (kJ/mol)* | S₁←S₀ Origin (cm⁻¹) | Key Finding |

|---|---|---|---|

| Anti | 0.0 (most stable) | ~37,723 | Identified as the global minimum energy conformer due to minimized steric and electronic repulsion. nih.govresearchgate.net |

| Gauche | >0 (less stable) | 37,673 | Destabilized by repulsive interactions between the fluorine substituent and the phenyl π cloud. nih.govresearchgate.net |

*Theoretical calculations show a slight energetic preference for the anti conformer. nih.govresearchgate.net

Investigation of Intramolecular Interactions (e.g., Halogen-π Interactions, Hydrogen Bonding)

The conformational preferences in this compound are dictated by a subtle balance of weak intramolecular interactions.

Halogen-π Interactions : The primary interaction governing the relative stability of the conformers is the repulsive force between the halogen substituent (fluorine) and the π-electron cloud of the benzene ring. nih.govresearchgate.net This interaction is unfavorable in the gauche conformer where the fluorine atom is in closer proximity to the ring, leading to its destabilization compared to the anti conformer. aip.org This finding is consistent with studies of other haloethyl benzenes. researchgate.net

Hydrogen Bonding : While strong hydrogen bonds are not expected, weak intramolecular C-H···F hydrogen bonds can play a role in the conformational energetics of fluorinated molecules. acs.org A hydrogen bond requires a hydrogen donor (an H atom on an electronegative atom) and an acceptor with a lone pair. libretexts.org In this compound, the fluorine atom has lone pairs and could potentially act as a hydrogen bond acceptor for the ortho-C-H group of the phenyl ring in the gauche conformation. However, the dominant effect observed experimentally and theoretically for this compound is the halogen-π repulsion that disfavors the gauche form. nih.govresearchgate.net In contrast, for related molecules like 2-phenylethyl alcohol and 2-phenylethylamine, analogous gauche conformations are stabilized by intramolecular O-H···π or N-H···π hydrogen bonds. researchgate.net The absence of a classic hydrogen bond donor group on the ethyl chain of this compound means such stabilizing interactions are not the primary drivers of its conformation.

DFT Studies on Electronic (Hyper)polarizabilities and Molecular Orbitals (HOMO-LUMO)

DFT calculations are powerful tools for predicting the electronic properties of molecules, including polarizabilities, hyperpolarizabilities, and the nature of frontier molecular orbitals. rug.nlnih.gov

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, while hyperpolarizabilities (β, γ) describe the nonlinear optical response. rug.nlresearchgate.net These properties are crucial for the development of new materials for optical technologies. dtic.mil DFT methods, often using a finite-field approach, can efficiently calculate these properties for organic molecules. rug.nlresearchgate.net While specific values for this compound are not detailed in the surveyed literature, DFT calculations would be the standard method to predict its linear and nonlinear optical responses. deepdyve.com

Frontier Molecular Orbital (HOMO-LUMO) analysis is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in charge transfer and electronic excitations. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy. researchgate.net

For this compound, DFT calculations can map the distribution and energies of these orbitals. The HOMO is expected to be localized primarily on the benzene ring, characteristic of a π-system, while the LUMO would also be centered on the ring's π*-system. The introduction of the fluoroethyl group, an electron-withdrawing substituent, is expected to modulate the energies of these orbitals compared to unsubstituted benzene, thereby affecting the HOMO-LUMO gap and influencing its UV absorption characteristics. researchgate.net A smaller gap generally corresponds to a lower energy electronic transition. nih.gov

| Property | Description | Significance for this compound |

|---|---|---|

| Polarizability (α) | Measure of the deformability of the electron cloud in an electric field. nih.gov | Determines the molecule's response to an external field and its refractive index. |

| Hyperpolarizability (β, γ) | Coefficients describing the nonlinear response to a strong electric field, relevant for NLO materials. rug.nl | Indicates potential for applications like frequency doubling in lasers. |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. nih.gov | Expected to be a π-orbital on the benzene ring. Its energy level influences ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. nih.gov | Expected to be a π*-orbital on the benzene ring. Its energy level influences electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. researchgate.net | Correlates with the lowest energy electronic transition and chemical stability. The fluoroethyl group modifies this gap relative to benzene. |

Applications of 2 Fluoroethyl Benzene in Advanced Organic and Radiopharmaceutical Research

(2-Fluoroethyl)benzene (B11823027) as a Core Building Block in Organic Synthesis

The presence of a fluoroethyl group attached to a benzene (B151609) ring provides this compound with distinct reactivity, allowing it to serve as a versatile precursor in the synthesis of various functionalized molecules.

Precursor for Diverse Organic Compounds and Functionalized Molecules

This compound is a notable precursor for the synthesis of styrene (B11656). When treated with a base such as alcoholic potassium hydroxide, it undergoes a β-elimination reaction to form the industrially significant monomer, styrene stackexchange.com. The mechanism of this reaction is a subject of discussion, with evidence suggesting it proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) pathway. This is favored because the base first removes a proton from the carbon adjacent to the phenyl group, forming a highly resonance-stabilized benzylic carbanion. The subsequent loss of the fluoride (B91410) ion, which is a poor leaving group, occurs in a separate, faster step stackexchange.com. The stability of the carbanion intermediate makes this pathway more favorable than a concerted E2 mechanism, where the carbon-hydrogen and carbon-fluorine bonds would break simultaneously stackexchange.com. This reactivity highlights its utility in generating unsaturated compounds from a stable, fluorinated starting material.

Strategies for Installing Fluoroethyl Moieties in Complex Architectures

Incorporating a fluoroethyl group into more complex molecular structures is a key strategy in medicinal and materials chemistry. While direct use of this compound can be limited, related fluoroethylating agents are central to this process. A prominent strategy involves the use of 2-fluoroethyl tosylate, a highly reactive molecule that can be synthesized from precursors related to the fluoroethyl structure. This reagent readily reacts with nucleophiles such as phenols, thiophenols, and amides to introduce the fluoroethyl group into a larger molecule rsc.org. This method of fluoroethylation is a widely acknowledged and effective technique for modifying complex architectures to fine-tune their biological or material properties rsc.org.

Applications in Radiopharmaceutical Chemistry and Positron Emission Tomography (PET) Imaging

The true significance of the this compound structure in modern science is most evident in the field of radiopharmaceutical chemistry, particularly in the development of tracers for PET imaging. The radioisotope Fluorine-18 (B77423) (18F) is ideal for PET due to its favorable half-life (109.8 minutes) and low positron energy (0.635 MeV), which allows for high-resolution imaging nih.govfrontiersin.orgmdpi.com.

Development of 18F-Labeled Radiotracers for Molecular Imaging Research

The 18F-labeled analogue of the fluoroethyl group is a cornerstone for the synthesis of many PET radiotracers. A crucial building block, or "synthon," for this purpose is 2-[18F]fluoroethyl tosylate ([18F]FEtOTs) rsc.org. This radiolabeled synthon is widely used due to its high reactivity, stability, and relatively low volatility compared to other 18F-fluoroalkylating agents nih.gov. It is typically prepared by the nucleophilic substitution of [18F]fluoride on a 1,2-ethylene ditosylate precursor nih.gov. The synthesis of [18F]FEtOTs has been optimized under various conditions to achieve high radiochemical yields, making it a reliable tool for developing novel PET tracers rsc.orgnih.gov.

Below is a table summarizing various reported conditions for the synthesis of [18F]FEtOTs, demonstrating the versatility of this important radiolabeling precursor.

| Temperature (°C) | Time (min) | Base (K₂CO₃, mg) | Precursor (OTs(CH₂)₂OTs, mg) | Base/Precursor Molar Ratio | Radiochemical Yield (%) |

| 70 | 3 | 2 | 8 | 0.7 | >95 |

| 100 | 1 | 2 | 8 | 0.7 | >95 |

| 130 | 15 | 2 | 8 | 0.7 | ~60 |

| 130 | 15 | 5 | 8 | 1.7 | ~70 |

This table is based on data presented in research on the synthesis of 2-[18F]fluoroethyl tosylate nih.gov.

Synthesis of 18F-Labeled Probes for Neuroimaging Applications

The fluoroethyl group is frequently incorporated into molecules designed to image specific targets in the brain. For example, 18F-labeled probes have been developed for imaging the adenosine A2A receptor (A2AR), which is implicated in various neurological disorders. In one study, a 3-(2-fluoroethyl)benzyl derivative was synthesized and showed high affinity for the A2AR nih.gov. The radiosynthesis of such compounds often involves introducing the [18F]fluoroethyl group in the final steps, allowing for the creation of a tracer that can visualize receptor density and distribution in the living brain using PET nih.gov. Another significant neuroimaging agent is O-(2-[18F]fluoroethyl)-L-tyrosine (FET), which is used for imaging brain tumors and is synthesized via a fluoroalkylation method radiologykey.com.

Site-Specific 18F-Labeling Methodologies for Biomolecules and Peptides

Labeling large biomolecules like peptides and proteins with 18F presents a significant challenge due to their complex structures and sensitivity to harsh reaction conditions. Direct labeling is often impractical. Therefore, an indirect approach using "prosthetic groups" is the method of choice radiologykey.com. In this strategy, a small, reactive 18F-labeled molecule—the prosthetic group—is first synthesized and purified. This labeled synthon is then attached to the biomolecule in a separate, milder reaction step that targets a specific functional group on the peptide, ensuring site-specificity radiologykey.com.

Several prosthetic groups based on the 18F-fluoroethyl moiety or other fluorinated structures have been developed. For instance, thiol-reactive maleimide-based prosthetic groups like N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide ([18F]FBEM) are designed to react specifically with cysteine residues in peptides mdpi.com. This approach allows for the precise, chemoselective attachment of the 18F label, preserving the biological activity of the parent molecule and enabling its use as a highly specific PET imaging agent mdpi.com.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.